BenchChemオンラインストアへようこそ!

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Lipophilicity Drug Design ADME

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (CAS 2034560-92-2) is a synthetic fluorinated phenylacetamide derivative with molecular formula C₁₅H₁₆F₅NO₂ and molecular weight 337.29 g/mol. The compound features two distinct fluorinated motifs: a gem‑difluorocyclohexyl ring at the amide nitrogen and a para‑trifluoromethoxyphenyl moiety (‑OCF₃) at the acetyl terminus.

Molecular Formula C15H16F5NO2
Molecular Weight 337.29
CAS No. 2034560-92-2
Cat. No. B2429277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
CAS2034560-92-2
Molecular FormulaC15H16F5NO2
Molecular Weight337.29
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CC=C(C=C2)OC(F)(F)F)(F)F
InChIInChI=1S/C15H16F5NO2/c16-14(17)7-5-11(6-8-14)21-13(22)9-10-1-3-12(4-2-10)23-15(18,19)20/h1-4,11H,5-9H2,(H,21,22)
InChIKeyQWSFTYRAPHQSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (CAS 2034560-92-2): Procurement-Relevant Physicochemical and Structural Profile


N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (CAS 2034560-92-2) is a synthetic fluorinated phenylacetamide derivative with molecular formula C₁₅H₁₆F₅NO₂ and molecular weight 337.29 g/mol [1]. The compound features two distinct fluorinated motifs: a gem‑difluorocyclohexyl ring at the amide nitrogen and a para‑trifluoromethoxyphenyl moiety (‑OCF₃) at the acetyl terminus. Computational predictions indicate a calculated logP (clogP) of approximately 3.02 and a topological polar surface area (TPSA) of 29.54 Ų [1]. The compound belongs to a broader class of 4,4‑difluorocyclohexyl derivatives that have been patented as modulators of interleukin‑17 (IL‑17) activity for inflammatory and autoimmune indications [2]. No direct, publicly available biological activity data (IC₅₀, Kᵢ, etc.) for this specific compound have been identified in peer‑reviewed literature or authoritative databases as of the search date.

Why N-(4,4-Difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide Cannot Be Interchanged with In‑Class Analogs


Within the 4,4‑difluorocyclohexyl‑phenylacetamide chemotype, seemingly conservative substituent changes at the phenyl para‑position produce large shifts in key physicochemical parameters that govern permeability, solubility, and target engagement. Replacement of the ‑OCF₃ group with ‑CF₃ yields the analog N‑(4,4‑difluorocyclohexyl)‑2‑[4‑(trifluoromethyl)phenyl]acetamide (CAS 2320377‑63‑5), which carries the same C₁₅H₁₆F₅NO core but differs in molecular weight (321.3 vs. 337.3) and, critically, in hydrogen‑bond acceptor capacity: the ‑OCF₃ oxygen can participate in H‑bond and dipole interactions that the ‑CF₃ group cannot . Furthermore, the 4,4‑difluorocyclohexyl scaffold itself has been shown in independent SAR studies to confer distinct hydrophobic interactions with protein targets (e.g., PARP‑1 Tyr889) that simple cyclohexyl or unsubstituted alkyl amides fail to recapitulate [1]. These structural features mean that substituting the target compound with a non‑fluorinated, mono‑fluorinated, or differently fluorinated analog risks altering not only potency but also selectivity and metabolic stability in ways that cannot be predicted without comparative experimental data.

N-(4,4-Difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (CAS 2034560-92-2): Comparator‑Anchored Quantitative Differentiation Evidence


Lipophilicity Differential: ‑OCF₃ vs. ‑CF₃ Analog — Computed clogP Comparison

Computational predictions indicate that the target compound (‑OCF₃) has a clogP of approximately 3.02 [1]. The directly analogous ‑CF₃ compound (CAS 2320377‑63‑5) is reported by vendors with a LogP of approximately 5.39 . This represents a >2 log unit difference in lipophilicity between two compounds that differ only by the replacement of a single oxygen atom with a carbon atom at the para substituent. The lower clogP of the ‑OCF₃ compound places it closer to the optimal lipophilicity range for oral bioavailability (LogP 1–4) and suggests it will have lower non‑specific protein binding and reduced phospholipidosis risk relative to the ‑CF₃ analog.

Lipophilicity Drug Design ADME

Hydrogen‑Bond Acceptor Capacity: The ‑OCF₃ Oxygen Advantage Over ‑CF₃

The trifluoromethoxy (‑OCF₃) group contains an ether‑type oxygen that can act as a weak hydrogen‑bond acceptor, whereas the trifluoromethyl (‑CF₃) group cannot. Literature on fluorinated functional groups classifies ‑OCF₃ as an 'intrinsically lipophilic unit' with a unique electronic profile: the oxygen lone pairs can engage in dipole‑dipole and H‑bond interactions with protein backbone NH groups or structured water networks, while the ‑CF₃ group is exclusively hydrophobic [1]. In the context of the 4,4‑difluorocyclohexyl scaffold — where the gem‑difluoro motif has been computationally demonstrated to form favorable hydrophobic contacts with aromatic residues such as Tyr889 in PARP‑1 [2] — the ‑OCF₃ group offers an additional vector for polar interaction that the ‑CF₃ analog lacks. Comparative logP data (target clogP 3.02 vs. comparator LogP 5.39) [3] are consistent with this functional difference: the oxygen atom contributes polarity that moderates overall lipophilicity.

Molecular Recognition Structure-Based Design Medicinal Chemistry

Polar Surface Area and Predicted Membrane Permeability: Differentiation from the ‑CF₃ Analog

The target ‑OCF₃ compound has a computed TPSA of 29.54 Ų [1]. In contrast, the ‑CF₃ analog is reported with a TPSA of approximately 73.12 Ų — though this vendor‑reported value appears anomalously high and may reflect a different computational methodology or a measurement artifact. If validated, this >40 Ų difference would place the ‑OCF₃ compound well within the favorable range for blood‑brain barrier penetration (TPSA < 60–70 Ų is a common threshold), while the ‑CF₃ analog would be predicted to have significantly lower CNS penetration. Even under a conservative interpretation where both compounds have similar TPSA values (since they share the same amide and cyclohexyl scaffold), the lower clogP of the ‑OCF₃ compound (3.02 vs. 5.39) independently predicts superior aqueous solubility and reduced non‑specific tissue binding [1].

Membrane Permeability Drug-Likeness Oral Bioavailability

Structural Motif Validation: The 4,4‑Difluorocyclohexyl Scaffold Confers Defined Protein Interactions

Independent computational and structural biology studies have demonstrated that the 4,4‑difluorocyclohexyl ring engages in specific hydrophobic interactions that simpler alkyl or unsubstituted cyclohexyl groups do not replicate. In the context of PARP‑1, the 4,4‑difluorocyclohexyl moiety of NMS‑P118 forms favorable hydrophobic contacts with Tyr889, contributing to the inhibitor's selectivity profile [1]. Separately, 4,4‑difluorocyclohexyl‑containing analogs have been shown to inhibit P‑glycoprotein (P‑gp) photolabeling by [¹²⁵I]‑IAAP with IC₅₀ values of 0.1–0.76 μM, whereas non‑fluorinated cyclohexyl analogs were less active [2]. These class‑level observations support the premise that the 4,4‑difluorocyclohexyl group is not merely a passive lipophilic substituent but actively contributes to target engagement and selectivity. The target compound carries this validated scaffold while adding the ‑OCF₃‑phenylacetamide terminus as a differentiated recognition element.

Fragment-Based Drug Design PARP Inhibition Hydrophobic Interaction

Relationship to PF‑06733804: A Pharmacologically Characterized Analog with Defined Pan‑Trk Inhibitory Activity

PF‑06733804 (CAS 1873373‑33‑1) is a structurally related compound that incorporates both the 4,4‑difluoro motif and the 4‑(trifluoromethoxy)phenylacetyl moiety — the same two core fragments present in the target compound — within a more complex pyrrolidine‑pyridine‑carboxamide scaffold . PF‑06733804 is a well‑characterized pan‑Trk (tropomyosin receptor kinase) inhibitor with IC₅₀ values of 8.4 nM (TrkA), 6.2 nM (TrkB), and 2.2 nM (TrkC) in cell‑based assays and demonstrates anti‑hyperalgesic effects . This pharmacological precedent establishes that the 4,4‑difluorocyclohexyl/4‑(trifluoromethoxy)phenylacetyl fragment combination is compatible with potent, cellularly active target engagement. The target compound (CAS 2034560‑92‑2), with its simpler phenylacetamide scaffold, offers a more modular and synthetically accessible entry point for exploring the SAR around these same fluorinated motifs without the complexity of the pyrrolidine‑pyridine‑carboxamide core.

Kinase Inhibition Pain Research Structural Analog

Optimal Research and Industrial Application Scenarios for N-(4,4-Difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (CAS 2034560-92-2)


Comparative SAR Studies Probing ‑OCF₃ vs. ‑CF₃ Substitution Effects on Target Potency and Selectivity

The >2‑log‑unit lipophilicity differential between the target compound (‑OCF₃; clogP ≈ 3.02) and its ‑CF₃ analog (LogP ≈ 5.39) [1] makes a head‑to‑head SAR comparison highly informative. Research groups investigating fluorinated phenylacetamides can use this compound pair to dissect how the oxygen atom in ‑OCF₃ — which introduces H‑bond acceptor capacity absent in ‑CF₃ — modulates binding affinity, selectivity, and physicochemical properties within a constant 4,4‑difluorocyclohexyl scaffold.

Fragment‑Based or Scaffold‑Hopping Lead Generation Leveraging the Validated 4,4‑Difluorocyclohexyl Pharmacophore

The 4,4‑difluorocyclohexyl group has been independently validated in P‑gp inhibition (IC₅₀ = 0.1–0.76 μM for close analogs) [2] and in PARP‑1 binding (hydrophobic contact with Tyr889) [3]. The target compound provides a relatively simple, synthetically tractable phenylacetamide scaffold bearing this validated motif. It can serve as a reference compound or starting point for fragment‑growing or scaffold‑hopping strategies aimed at targets where hydrophobic pocket engagement by a gem‑difluorocyclohexyl ring is desired.

Deconvolution Probe for the 4,4‑Difluoro/4‑(Trifluoromethoxy)phenylacetyl Pharmacophore in Trk‑Related or IL‑17 Pathways

PF‑06733804 — a more complex analog containing the same two fluorinated motifs — demonstrates potent pan‑Trk inhibition (IC₅₀ = 2.2–8.4 nM) and anti‑hyperalgesic activity . Additionally, 4,4‑difluorocyclohexyl derivatives are claimed as IL‑17 modulators in patent literature [4]. The target compound, with its simpler phenylacetamide architecture, can function as a minimalist probe to determine whether the 4,4‑difluoro/4‑(trifluoromethoxy)phenylacetyl fragment combination alone is sufficient for target engagement in these or other pathways, or whether the more elaborate heterocyclic core of PF‑06733804 is required.

Physicochemical Benchmarking and In Vitro ADME Profiling of ‑OCF₃‑Substituted Phenylacetamides

With its moderate computed clogP (3.02) and low TPSA (29.54 Ų) [1], the target compound occupies a favorable drug‑like property space distinct from the more lipophilic ‑CF₃ analog. Contract research organizations (CROs) and pharmaceutical development groups can employ this compound as a reference standard for calibrating in vitro ADME assays (solubility, permeability, microsomal stability, plasma protein binding) within fluorinated phenylacetamide chemical series, enabling data‑driven decisions about the developability of ‑OCF₃‑containing candidates versus their ‑CF₃ counterparts.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.